molecular formula C18H21NO2 B14356762 N-[(4-tert-Butylphenyl)methoxy]benzamide CAS No. 93949-93-0

N-[(4-tert-Butylphenyl)methoxy]benzamide

Cat. No.: B14356762
CAS No.: 93949-93-0
M. Wt: 283.4 g/mol
InChI Key: ZUWGBIBDRXAKSC-UHFFFAOYSA-N
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Description

N-[(4-tert-Butylphenyl)methoxy]benzamide is an organic compound characterized by the presence of a benzamide group attached to a 4-tert-butylphenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-Butylphenyl)methoxy]benzamide typically involves the reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-Butylphenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4-tert-Butylphenyl)methoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-tert-Butylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-tert-Butylphenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methoxy substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

93949-93-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methoxy]benzamide

InChI

InChI=1S/C18H21NO2/c1-18(2,3)16-11-9-14(10-12-16)13-21-19-17(20)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

ZUWGBIBDRXAKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2

Origin of Product

United States

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